2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
The compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiazoles in general have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
Bioequivalence Studies
A study by Annunziato and Di Renzo (1993) explored the bioequivalence of tablet and capsule formulations of a nonsteroidal anti-inflammatory compound, which shares a similar complex chemical structure, focusing on pharmacokinetic parameters in healthy volunteers. This type of research is crucial for developing different formulations of a drug, ensuring consistent therapeutic effects regardless of the form factor (Annunziato & Di Renzo, 1993).
Hemodynamic Parameters Study
Research conducted by Nebel, Sabin, and Surawitzki (1981) examined the influence of a specific compound on hemodynamic parameters in patients with acute myocardial infarction, highlighting the drug's potential to modify cardiovascular function and its applicability in cardiovascular disease management (Nebel, Sabin, & Surawitzki, 1981).
Metabolism and Excretion Study
Takusagawa et al. (2012) characterized the mass balance and metabolite profiles of mirabegron, a β3-adrenoceptor agonist, in humans, providing insights into the drug's absorption, metabolism, and excretion patterns. Understanding these aspects is critical for optimizing therapeutic efficacy and minimizing adverse effects (Takusagawa et al., 2012).
Dietary Exposure to Carcinogens
A study by Turteltaub et al. (1999) explored the metabolism of heterocyclic amines in humans and rodents, shedding light on the potential carcinogenic risks associated with dietary exposure to these compounds. This research emphasizes the importance of understanding the metabolic pathways of dietary carcinogens to assess and mitigate cancer risk (Turteltaub et al., 1999).
Future Directions
Thiazoles have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, the future research directions could include exploring these potential biological activities for this compound.
properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-11-5-7-16(25-4)15(9-11)21-17(24)10-26-18-8-6-14(22-23-18)19-12(2)20-13(3)27-19/h5-9H,10H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBIQHOVSIHIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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